3-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a complex organic compound that features both a benzyloxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This compound is classified under boronic acids and their derivatives due to the presence of the boron atom in its structure. The compound exhibits potential applications in various scientific fields, particularly in organic synthesis and materials science.
The compound can be sourced from chemical suppliers specializing in organic compounds, such as TCI America, which lists it with a high purity level of over 98% . It is classified primarily as a boronic acid derivative, which is significant in synthetic organic chemistry due to the reactivity of the boron atom.
The synthesis of 3-(benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves several steps:
Technical details regarding specific reaction conditions (temperature, solvents) can vary based on the desired yield and purity .
The molecular formula for 3-(benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can be represented as . Its structure includes:
The molecular weight is approximately 248.09 g/mol. The compound appears as a white to almost white powder or crystalline solid with a melting point ranging from 228 °C to 232 °C .
The compound participates in various chemical reactions typical for boronic acids:
Technical details regarding these reactions often involve specific catalysts and reaction conditions tailored to optimize yields .
The mechanism of action for this compound primarily revolves around its role in facilitating cross-coupling reactions. In Suzuki-Miyaura coupling:
This mechanism highlights the utility of boronic acids in forming stable carbon frameworks in organic synthesis .
Relevant data indicate that this compound's physical properties make it suitable for various laboratory applications .
3-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid finds applications in:
This compound exemplifies the versatility of boronic acids in modern synthetic chemistry and materials science.
The synthesis of 3-(benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid demands precise regioselective borylation at the ortho-position relative to the carboxylic acid functionality, a challenge compounded by the electron-withdrawing nature of the carboxylic acid and the steric/electronic influence of the benzyloxy substituent. Modern electrophilic borylation protocols using aryl Grignard reagents (prepared via magnesium insertion or magnesium/bromine exchange with iso-propylmagnesium chloride–lithium chloride) enable efficient boronate ester formation at 0°C with excellent yields. This method demonstrates remarkable compatibility with sensitive functional groups adjacent to benzoic acid frameworks, providing a straightforward route to the target boronate ester [3].
Transition-metal-free photoredox borylation has emerged as a powerful strategy for regioselective functionalization. This approach utilizes photoinduced single-electron transfer mechanisms, where halogen-bonding complexes between aryl halides and mediators like 2-naphthol generate aryl radicals. These radicals subsequently react with diboron reagents (e.g., bis(pinacolato)diboron (B~2~pin~2~)) under mild conditions. This methodology exhibits exceptional chemoselectivity and functional group tolerance, preserving the integrity of the benzyloxy group and carboxylic acid moiety during borylation. The radical nature of this pathway ensures orthogonal compatibility with polar functional groups that might interfere with traditional organometallic approaches [3].
Catalytic Miyaura borylation represents another cornerstone for regioselective installation of the tetramethyl-1,3,2-dioxaborolane moiety. Optimized systems employ palladium catalysts with sterically demanding ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and hindered bases such as potassium 2-ethylhexanoate. These systems mitigate inhibitory effects from common bases (e.g., acetate) and operate effectively at low temperatures (25-35°C). This is crucial for preventing deborylation or protodeborylation side reactions that can plague electron-deficient benzoic acid derivatives. The reaction proceeds with high regiocontrol even on aryl chlorides, significantly expanding the accessible precursor space for synthesizing the target compound [3].
Table 1: Comparison of Regioselective Borylation Strategies for Benzoic Acid Derivatives
Method | Key Reagents/Conditions | Advantages | Limitations | Reference |
---|---|---|---|---|
Electrophilic Borylation | ArylMgBr, B(OR)~3~, 0°C | High yields, functional group tolerance | Requires pre-formed Grignard reagent | [3] |
Photoredox Borylation | B~2~pin~2~, Photocatalyst, hv, RT | Transition-metal-free, mild, radical mechanism | Sensitive to steric hindrance | [3] |
Catalytic Miyaura Borylation | Pd/SPhos, B~2~pin~2~, K-2-EtHexanoate, 35°C | Low catalyst loading, aryl chloride compatible | Requires specialized ligands/base | [3] |
Optimization focuses on substrate pre-functionalization and reaction parameter control. Directing groups, though less common with benzoic acids, can be employed transiently. More critically, protecting the carboxylic acid as a stable ester (e.g., methyl or tert-butyl ester) before borylation often enhances regioselectivity and yield by reducing electron-withdrawal and potential catalyst poisoning. Subsequent mild hydrolysis regenerates the acid. Precise temperature control and reagent stoichiometry are paramount. For instance, using 1.05-1.1 equivalents of B~2~pin~2~ minimizes diaryl byproduct formation, while maintaining reaction temperatures below 50°C prevents decomposition of the sensitive boronate ester product [3] [7].
The tetramethyl-1,3,2-dioxaborolane moiety (pinacol boronate ester) in 3-(benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid confers significant advantages in Suzuki-Miyaura cross-coupling (SMC) reactions compared to its boronic acid counterpart. Pinacol boronate esters exhibit enhanced hydrolytic stability, mitigating protodeborylation – a common decomposition pathway for boronic acids, particularly under aqueous conditions often employed in SMC. This stability simplifies handling, storage, and purification of the building block [1] [6]. Furthermore, the pinacol ester's defined steric profile influences the transmetalation step in the catalytic cycle. While potentially slower than some boronic acids due to steric bulk, this characteristic can be leveraged for improved selectivity in polycoupling sequences, as demonstrated by the successful cross-coupling of structurally analogous pinacol boronate esters bearing benzyloxy substituents [6] [8].
Palladium catalytic systems for coupling this specific boronate ester require careful ligand selection to balance activity and stability. Bulky, electron-rich phosphine ligands are particularly effective. Tris(3-sulfonatophenyl)phosphine (TPPTS) enables efficient coupling in aqueous micellar systems, beneficial for the polar nature of the benzoic acid moiety. Palladium complexes with bisphosphine ligands (e.g., XPhos, SPhos) facilitate coupling with challenging aryl chlorides at ppm-level catalyst loadings, crucial for cost-effective synthesis of complex biaryl targets incorporating the 3-benzyloxy-4-boronobenzoic acid unit. The electron-donating nature of these ligands accelerates the oxidative addition into aryl chlorides, while their steric bulk promotes the reductive elimination step [1] [8].
Table 2: Palladium Catalytic Systems for Suzuki-Miyaura Coupling of Tetramethyl-1,3,2-dioxaborolane Derivatives
Catalyst System | Ligand/Support | Key Features | Optimal Conditions | Reference |
---|---|---|---|---|
Pd Nanoparticles (NPs) | None (Heterogeneous) | Recyclable, low Pd leaching, broad scope | Aqueous solvent, K~2~CO~3~, 80°C | [1] |
Pd(0)/PEPPSI-type Complexes | N-Heterocyclic Carbenes (NHCs) | High activity for aryl chlorides, air-stable | K~3~PO~4~, Toluene/Water, RT-60°C | [8] |
Pd(II) with Bisphosphines | XPhos, SPhos | Ultra-low loading (<0.01 mol%), industrial focus | K~2~CO~3~ or Cs~2~CO~3~, THF, 60-80°C | [8] |
Polymer-Supported Pd | PEG or PMMA matrices | Facile catalyst recovery, good stability | Mild base, aqueous/organic mixtures | [8] |
Reaction parameter optimization is critical for high-yielding couplings. Base selection significantly impacts transmetalation efficiency. Mild bases like potassium carbonate or cesium carbonate are preferred to avoid ester hydrolysis of sensitive coupling partners or decarboxylation of the benzoic acid. For more challenging electrophiles (e.g., aryl chlorides), stronger bases like potassium phosphate tribasic (K~3~PO~4~) or cesium fluoride (CsF) can be employed, but temperature control becomes essential to preserve the benzyloxy group. Typical reaction temperatures range from room temperature (for aryl iodides/bromides) to 80-100°C (for aryl chlorides). Maintaining the reaction medium between pH 7-10 prevents decomposition of the boronate ester and minimizes protodeborylation. Solvent mixtures (e.g., toluene/water, THF/water, or dioxane/water) are commonly employed, with the aqueous component facilitating base solubility and the organic component ensuring substrate dissolution. Recent advances highlight the efficacy of micellar conditions using surfactants, enabling high-yielding couplings of heteroaryl boronates derived from benzoic acids in water as the primary solvent [1] [6] [8].
The tetramethyl dioxaborolane group enables sequential cross-coupling strategies. Its stability allows orthogonal transformations on other functional groups within the molecule (e.g., esterification of the carboxylic acid or modification of other halogens) before the SMC event. Furthermore, its slower transmetalation rate compared to some boronic acids can be exploited in chemoselective cross-couplings where multiple boron-based functionalities are present. For instance, a more reactive boronic acid or trifluoroborate salt could be coupled first under mild conditions, followed by coupling of the pinacol boronate ester under more forcing conditions [6] [8].
The benzyloxy group (-OCH~2~C~6~H~5~) serves as a robust protecting group for the phenolic hydroxyl during the synthesis and subsequent transformations of 3-(benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Its stability profile under various chemical environments is paramount for successful multi-step synthesis. Crucially, the benzyl ether exhibits high stability under basic conditions commonly encountered in Suzuki-Miyaura cross-coupling reactions (e.g., K~2~CO~3~, K~3~PO~4~, Cs~2~CO~3~) and during boronate ester formation/transmetalation steps. This stability stems from the absence of a readily cleaved C-O bond under nucleophilic attack by mild bases and the lack of acidic protons on the benzylic carbon under typical reaction pH (<14) [4] [5]. Consequently, the benzyloxy group remains intact throughout the catalytic cycles involving palladium complexes and bases like potassium carbonate or phosphate buffers, enabling seamless cross-coupling without deprotection [1] [5].
However, the benzyloxy group is labile under strongly acidic conditions (e.g., concentrated HBr/AcOH, TFA/CH~2~Cl~2~, or Lewis acids like BBr~3~) and via hydrogenolysis (H~2~, catalytic Pd/C, Pd(OH)~2~, or Ni). Acidic cleavage proceeds through protonation of the ether oxygen followed by S~N~1-type displacement by the anion or solvent, generating the phenol and benzyl cation. Hydrogenolysis involves adsorption onto a metal surface and cleavage of the C~benzyl~-O bond, yielding toluene and the phenol [4] [5]. This lability necessitates careful consideration when planning synthetic sequences involving acidic steps after installing the benzyloxy group. Conversely, this sensitivity provides a reliable orthogonal deprotection strategy relative to the stable tetramethyl dioxaborolane and carboxylic acid groups. The benzyloxy group is generally stable towards oxidizing agents (except those targeting the ether linkage itself) and mild reducing agents (e.g., NaBH~4~) [5].
Table 3: Benzyloxy Group Stability Under Common Reaction Conditions
Reaction Condition | Stability | Potential Outcome | Protection/Deprotection Strategy |
---|---|---|---|
Suzuki-Miyaura Conditions | Stable | No change | Ideal for coupling steps |
Basic Hydrolysis (e.g., KOH/MeOH) | Stable | No change | Safe for ester hydrolysis near carboxylic acid |
Mild Bases (K~2~CO~3~, Cs~2~CO~3~) | Stable | No change | Compatible with boronate ester formation/SMC |
Strong Acids (TFA, H~2~SO~4~) | Labile | Cleavage to phenol + benzyl cation | Avoid post-installation; use for deprotection |
Lewis Acids (BBr~3~, AlCl~3~) | Labile | Cleavage to phenol + benzyl halide | Avoid post-installation; use for deprotection |
Hydrogenolysis (H~2~/Pd) | Labile | Cleavage to phenol + toluene | Orthogonal deprotection method |
Oxidizing Agents (DDQ) | Conditionally Labile | Cleavage if benzylic oxidation favored | Use with caution; dependent on structure |
Reducing Agents (NaBH~4~, DIBAL) | Stable | No change | Safe for carbonyl reductions |
Orthogonal protection strategies become essential when other base- or acid-sensitive protecting groups coexist with the benzyloxy moiety. For example, if the carboxylic acid requires protection during borylation or other steps, esters like tert-butyl (t-Bu) or benzyl (Bn) esters can be employed. tert-Butyl esters are stable under the basic conditions of SMC and towards hydrogenolysis but are cleaved under acidic conditions (TFA, HCl), which would also cleave the benzyloxy group – rendering them non-orthogonal. Benzyl esters, conversely, share the lability of benzyl ethers towards hydrogenolysis and strong acids. Therefore, pivaloyl (trimethylacetyl) esters offer superior orthogonality: they exhibit excellent stability under basic conditions, mild acidic conditions, and hydrogenolysis, allowing selective cleavage of the benzyloxy group without affecting the carboxylate protecting group. Similarly, for amine protection if present elsewhere in a molecule, tert-butyloxycarbonyl (Boc) groups (acid-labile) are orthogonal to benzyloxy, while fluorenylmethyloxycarbonyl (Fmoc) groups (base-labile) are generally compatible unless very strong bases are used [4] [5].
Stability during boronate ester manipulation is a key consideration. The benzyloxy group demonstrates robustness under Miyaura borylation conditions (Pd catalysis, base, B~2~pin~2~) and during the transmetalation step of SMC. It is also stable towards the organometallic reagents used in boronic acid synthesis (e.g., Grignard or organolithium reagents reacting with borate esters), provided temperatures are controlled. However, prolonged exposure to strong organolithium bases (e.g., n-BuLi) at elevated temperatures could potentially lead to deprotonation at the benzylic position or nucleophilic attack, necessitating careful optimization. The thermal stability of the benzyloxy group is generally high (<200°C), making it suitable for reactions requiring elevated temperatures common in SMC with aryl chlorides [1] [3] [5].
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